
Dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate is a complex organic compound that features a tert-butoxycarbonyl-protected amino group, a hydroxyl group, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Introduction of the Methylthio Group: The methylthio group is added via a substitution reaction, typically using methylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylthiol, thiols, amines.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical reactions. The hydroxyl and methylthio groups also contribute to the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylamine (2S,3S)-3-amino-2-hydroxy-4-(methylthio)butanoate: Lacks the tert-butoxycarbonyl protection.
Dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate: Lacks the methylthio group.
Propiedades
Fórmula molecular |
C22H42N2O5S |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h11-13H,1-10H2;6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-,7+/m.1/s1 |
Clave InChI |
MWDURGIAMJOSBG-LYZYBISQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CSC)[C@@H](C(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


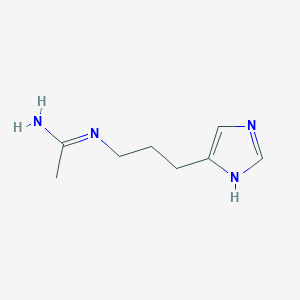


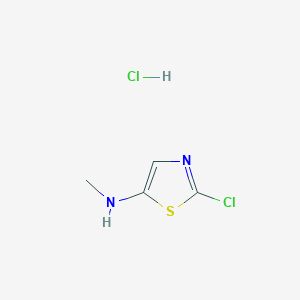
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)

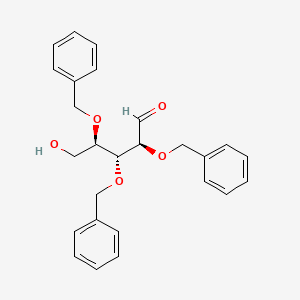
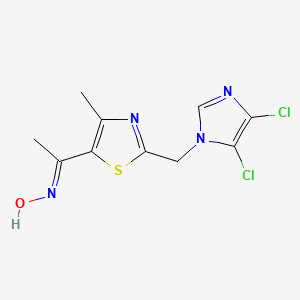
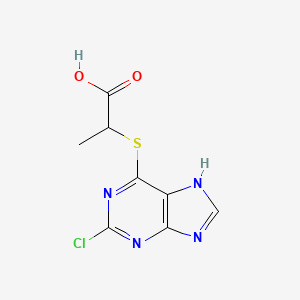


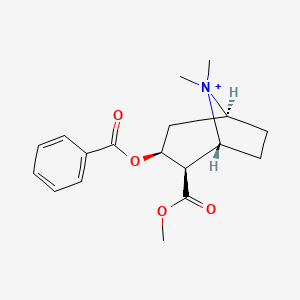
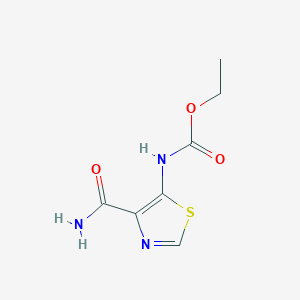
![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
